Cas no 4560-07-0 (N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide)

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide is a synthetic indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines an acetamide moiety with a 2-phenylindole core, offering a versatile scaffold for further functionalization. The compound exhibits notable stability under standard laboratory conditions, making it suitable for exploratory synthesis and biological studies. Its phenyl and indole groups may contribute to interactions with biological targets, such as receptors or enzymes, suggesting utility in drug discovery. The acetamide side chain enhances solubility in organic solvents, facilitating purification and characterization. This compound is primarily used in research settings for investigating structure-activity relationships or as an intermediate in complex organic syntheses.
N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide structure
4560-07-0 structure
Product name:N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide
CAS No:4560-07-0
MF:C18H18N2O
MW:278.348324298859
CID:1519847
PubChem ID:4715058

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-(2-phenyl-1H-indol-3-yl)ethyl]-
    • 4560-07-0
    • BBL020769
    • AKOS001476291
    • STK893459
    • N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide
    • CHEMBL15318
    • BDBM50212913
    • N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
    • N-[2-(2-Phenyl-1H-indol-3-yl)-ethyl]-acetamide
    • SCHEMBL24098945
    • N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide
    • Inchi: InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)
    • InChI Key: NDQLWCNLJLSDBN-UHFFFAOYSA-N
    • SMILES: CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 278.14204
  • Monoisotopic Mass: 278.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.9Ų
  • XLogP3: 3.3

Experimental Properties

  • PSA: 44.89

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide Security Information

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B522258-50mg
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide
4560-07-0
50mg
$ 160.00 2022-06-07
TRC
B522258-100mg
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide
4560-07-0
100mg
$ 230.00 2022-06-07
Chemenu
CM334022-1g
N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 95%+
1g
$798 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616251-1g
N-(2-(2-phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 98%
1g
¥10774.00 2024-05-13
TRC
B522258-10mg
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide
4560-07-0
10mg
$ 50.00 2022-06-07
Chemenu
CM334022-1g
N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 95%+
1g
$795 2024-07-16
Crysdot LLC
CD11121714-1g
N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 97%
1g
$790 2024-07-17

Additional information on N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide: A Comprehensive Overview

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide, also known by its CAS number 4560-07-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery. The molecule consists of an acetamide group attached to a 2-(2-phenylindol-3-yl)ethyl moiety, which contributes to its distinct chemical profile.

Recent studies have highlighted the potential of N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide as a candidate for therapeutic interventions. Researchers have explored its activity in various biological systems, particularly in relation to its ability to modulate enzyme activity and cellular signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on certain kinases, which are key players in cancer progression.

The synthesis of N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The indole ring, a core structural element of the molecule, is typically synthesized via the Paal-Knorr reaction or through Friedländer-type cyclizations. The subsequent attachment of the acetamide group is achieved through amide bond formation, often facilitated by coupling reagents such as HATU or EDCI.

In terms of biological activity, N-Acetamido derivatives like this compound have been shown to possess anti-inflammatory and antioxidant properties. A 2023 study conducted by researchers at the University of California revealed that this compound significantly reduces inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. Furthermore, its antioxidant properties make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders.

The structural versatility of CAS No 4560-07 allows for extensive modifications to enhance its pharmacokinetic properties. For example, researchers have explored the impact of substituent variations on the compound's solubility, bioavailability, and metabolic stability. These studies have provided valuable insights into optimizing the compound for therapeutic use.

In conclusion, N-Acetamido derivatives like CAS No 4560 represent a promising class of compounds with diverse applications in drug discovery. As research continues to uncover their potential, this compound stands at the forefront of innovative therapeutic development.

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